molecular formula C18H17ClFNOS B1327343 2-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone CAS No. 898782-17-7

2-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1327343
CAS No.: 898782-17-7
M. Wt: 349.9 g/mol
InChI Key: YIUUHAHGRXXWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone is a complex organic compound with the molecular formula C18H17ClFNOS and a molecular weight of 349.85 g/mol It is characterized by the presence of a chloro and fluoro substituent on the benzophenone core, along with a thiomorpholinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzophenone and thiomorpholine.

    Formation of Intermediate: The thiomorpholine is reacted with formaldehyde to form a thiomorpholinomethyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-chloro-4-fluorobenzophenone under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to different functionalized products .

Scientific Research Applications

2-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, while the thiomorpholinomethyl group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzophenone: Lacks the thiomorpholinomethyl group, resulting in different chemical properties and applications.

    4-Chloro-2-fluoro-3’-thiomorpholinomethyl benzophenone: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

Uniqueness

2-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both chloro and fluoro substituents along with the thiomorpholinomethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-17-11-14(20)5-6-16(17)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUUHAHGRXXWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643835
Record name (2-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-17-7
Record name (2-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.